molecular formula C14H9N3 B13112420 1H-indolo[2,3-b]quinoxaline

1H-indolo[2,3-b]quinoxaline

Cat. No.: B13112420
M. Wt: 219.24 g/mol
InChI Key: UICYEZZCEFNKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indolo[2,3-b]quinoxaline is a polycyclic aromatic compound consisting of a quinoxaline core fused with an indole moiety. This structure is a privileged scaffold in medicinal chemistry and material science, demonstrating a diverse range of valuable properties for scientific investigation . Research has revealed its significant potential in several areas. It serves as a key precursor for the development of novel antiviral agents, with some derivatives identified as potent inhibitors of respiratory viruses . The compound also exhibits notable antitumor activity; studies indicate its analogs act via DNA intercalation and inhibition of the enzyme topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, recent studies highlight its promising antimycobacterial activity, including against extensively drug-resistant strains of Mycobacterium tuberculosis , with molecular docking studies suggesting a potential mechanism of action . Beyond its pharmacological applications, this compound derivatives are widely utilized in organic electronics as semiconductors and emitting layers, and as multifunctional chemosensors . This product is intended for research and development purposes only in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

1H-indolo[2,3-b]quinoxaline

InChI

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-6,8H,7H2

InChI Key

UICYEZZCEFNKDM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=NC3=C4C=CC=CC4=NC3=N2

Origin of Product

United States

Synthetic Methodologies for 1h Indolo 2,3 B Quinoxaline and Its Derivatives

Classical Condensation Approaches

The traditional and most common method for synthesizing the 1H-indolo[2,3-b]quinoxaline core involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This approach has been a cornerstone in the preparation of these heterocycles for over a century.

Isatin-o-Phenylenediamine Condensation Protocols

The foundational synthesis of this compound involves the acid-catalyzed condensation of isatin (1H-indole-2,3-dione) with o-phenylenediamine (B120857). tandfonline.comjocpr.combenthamscience.com This reaction is typically carried out by refluxing the reactants in a suitable solvent. Common solvent systems include glacial acetic acid or a mixture of ethanol and hydrochloric acid. tandfonline.com The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic indolo[2,3-b]quinoxaline ring system.

For instance, the reaction of isatin with a 3- to 30-fold excess of o-phenylenediamine in refluxing acetic acid for a short duration (e.g., 15 minutes) can produce the desired 6H-indolo[2,3-b]quinoxaline, which precipitates upon cooling. tandfonline.com Similarly, substituted derivatives can be prepared by using appropriately substituted isatins or o-phenylenediamines. For example, the condensation of 1-long chain alkyl-indoline-2,3-diones with o-phenylenediamine in refluxing xylene for 12 hours yields the corresponding 6-alkyl-6(H)-indolo[2,3-b]quinoxalines. researchgate.net

The following table summarizes representative examples of this condensation protocol:

Isatin Derivativeo-Phenylenediamine DerivativeSolvent/ConditionsProductYield (%)
Isatino-PhenylenediamineAcetic acid, reflux6H-Indolo[2,3-b]quinoxalineGood
Isatin-7-carboxylic acido-PhenylenediamineAcetic acid/DMF, reflux6H-Indolo[2,3-b]quinoxaline-7-carboxylic acid-
1-Decyl-indoline-2,3-dioneo-PhenylenediamineXylene, reflux6-Decyl-6H-indolo[2,3-b]quinoxaline68
1-Tetradecyl-indoline-2,3-dioneo-PhenylenediamineXylene, reflux6-Tetradecyl-6H-indolo[2,3-b]quinoxaline66
1-Hexadecyl-indoline-2,3-dioneo-PhenylenediamineXylene, reflux6-Hexadecyl-6H-indolo[2,3-b]quinoxaline62

Data compiled from multiple sources. tandfonline.comresearchgate.net

Variations and Optimized Reaction Conditions

To improve the efficiency, yield, and environmental friendliness of the classical condensation, various modifications and optimizations have been developed. These include the use of alternative catalysts, different energy sources, and novel reaction media.

One variation involves the use of heterogeneous catalysts. For example, rutile phase TiO2 nanoparticles have been employed as an efficient and reusable catalyst for the condensation of isatin derivatives with o-phenylenediamine under solvent-free conditions at 100 °C, providing excellent yields of the corresponding quinoxaline (B1680401) derivatives. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also been applied to accelerate this reaction. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. benthamscience.com

Furthermore, high-throughput screening methods utilizing microdroplet reactions have been developed to rapidly determine the optimal synthesis conditions for quinoxaline derivatives. This approach can achieve high conversion rates in milliseconds without the need for a catalyst, offering a considerably faster and more efficient alternative to bulk-phase reactions. nih.gov The use of a benzyltriethylammonium chloride catalyst in water has also been reported as a green synthesis approach, avoiding toxic solvents. researchgate.net

The table below highlights some optimized conditions for the synthesis of this compound derivatives:

ReactantsCatalyst/ConditionsAdvantage
Isatin derivatives, o-phenylenediamineTiO2 nanoparticles, solvent-free, 100 °CEnvironmentally friendly, high yield, reusable catalyst
Isatin, o-phenylenediamineMicrowave irradiationReduced reaction time
Benzene-1,2-diamine, 1,2-indanedioneMicrodroplet reaction, no catalystMillisecond reaction time, high conversion rate
Isatins, o-phenylenediamineBenzyltriethylammonium chloride, waterGreen synthesis, avoids toxic solvents

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including derivatives of this compound. These methods offer alternative bond-forming strategies that allow for the introduction of diverse substituents and the construction of more elaborate molecular architectures.

Palladium-Catalyzed Sonogashira-Hagihara C-C Cross-Coupling

The Sonogashira-Hagihara cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been utilized for the synthesis of tetracyclic indolo[2,3-b]quinoxaline derivatives. jomardpublishing.com This one-pot approach involves the reaction of various terminal acetylenes with a pre-functionalized indolo[2,3-b]quinoxaline, such as 9-iodo-6H-indolo[2,3-b]quinoxaline, in the presence of a palladium catalyst. jomardpublishing.com

A study demonstrated the synthesis of several derivatives using different palladium catalysts, with Pd[PPh3]4 being effective. The reaction yields varied depending on the specific terminal alkyne and reaction conditions used. jomardpublishing.com

Aryl HalideTerminal AlkyneCatalystBaseYield (%)
9-Iodo-6H-indolo[2,3-b]quinoxalinePhenylacetylenePd[PPh3]4Pyrrolidine69.8
9-Iodo-6H-indolo[2,3-b]quinoxaline1-HeptynePd[PPh3]4Pyrrolidine-

Data based on a study of Sonogashira-Hagihara cross-coupling for indolo[2,3-b]quinoxaline synthesis. jomardpublishing.com

Copper-Catalyzed Ullmann-Type Arylamination

The Ullmann condensation, a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, has been adapted for the synthesis of indolo[2,3-b]quinoxaline derivatives. A modified Ullmann protocol has been successfully employed for the arylamination of a halogenated indolo[2,3-b]quinoxaline. jomardpublishing.com

In a specific example, 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline was reacted with benzylamine as the nucleophile. The reaction was performed in dimethylformamide (DMF) in the presence of copper(I) iodide (CuI) as the catalyst, leading to the formation of the corresponding N-benzylated amino derivative. jomardpublishing.com

Aryl HalideAmineCatalystSolventProduct
6-Benzyl-9-iodo-6H-indolo[2,3-b]quinoxalineBenzylamineCuIDMF6-Benzyl-9-(benzylamino)-6H-indolo[2,3-b]quinoxaline

Data based on a study of a modified Ullmann protocol for indolo[2,3-b]quinoxaline synthesis. jomardpublishing.com

Ruthenium-Catalyzed C-H Bond Functionalization

A modern and efficient strategy for the synthesis of N-substituted indolo[2,3-b]quinoxalines involves the ruthenium-catalyzed ortho C-H bond functionalization of 2-arylquinoxalines. bohrium.comnih.gov This one-pot method facilitates a double C-N bond formation. bohrium.comnih.gov

The process begins with the Ru(II)-catalyzed ortho C-H functionalization of a 2-arylquinoxaline with a sulfonyl azide. This is followed by an in-situ oxidation, often with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to afford the final 6H-indolo[2,3-b]quinoxaline derivatives. bohrium.comnih.gov This approach has demonstrated a broad substrate scope, achieving yields up to 94%. Mechanistic studies suggest the reaction proceeds through the formation of a five-membered ruthenacyclic intermediate. bohrium.comnih.gov

2-Arylquinoxaline SubstrateSulfonyl AzideCatalyst SystemOxidantYield (%)
2-PhenylquinoxalineTosyl azideRu(II) catalystDDQup to 94
Various substituted 2-arylquinoxalinesVarious sulfonyl azidesRu(II) catalystDDQ-

Data based on a study of Ru(II)-catalyzed C-H functionalization for indolo[2,3-b]quinoxaline synthesis. bohrium.comnih.gov

Intramolecular Cyclization and Oxidative Cyclodehydrogenation Strategies

Intramolecular cyclization represents a powerful strategy for the annulation of the final ring of the indolo[2,3-b]quinoxaline system. These methods often rely on the formation of a key bond in a precursor molecule, leading to the desired heterocyclic structure. Oxidative cyclodehydrogenation, a subset of these strategies, involves the formation of the new ring with the concomitant loss of two hydrogen atoms, often facilitated by an oxidizing agent.

A notable approach involves a sequence of a Buchwald-Hartwig cross-coupling reaction followed by an intramolecular oxidative cyclodehydrogenation. researchgate.net This method has been successfully used to prepare a series of indolo[2,3-b]quinoxaline derivatives. The synthesis starts with the coupling of an appropriate indole (B1671886) derivative with 2-(2-bromophenyl)quinoxaline. The resulting intermediate then undergoes an intramolecular C-H amination/cyclization to furnish the final product.

Another effective method utilizes N-chlorosuccinimide (NCS) to mediate the intramolecular cyclization. This strategy has been explored for the synthesis of the indolo[2,3-b]quinolone core structure, which is relevant to natural products like perophoramidine. nih.govnih.gov The key step involves an NCS-mediated reaction that forms a crucial C-N bond at the indole 2-position, leading to the construction of the quinoline part of the molecule. nih.gov

Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), have also been employed to mediate intramolecular C-N coupling. This approach provides a metal-free pathway to indolo[2,3-b]quinoline derivatives under mild conditions, demonstrating good substrate scope. researchgate.net The reaction proceeds through an oxidative cyclization mechanism where the hypervalent iodine reagent facilitates the formation of the new heterocyclic ring.

These strategies are summarized in the table below:

Table 1: Intramolecular Cyclization and Oxidative Cyclodehydrogenation Strategies
Strategy Key Reagents/Catalysts Description Reference
Buchwald-Hartwig Coupling / Oxidative Cyclodehydrogenation Palladium catalyst, Ligands Sequential cross-coupling and intramolecular C-H amination to form the quinoxaline ring. researchgate.net
NCS-mediated Cyclization N-chlorosuccinimide (NCS), Et3N Formation of a C-N bond at the indole 2-position to construct the quinolone ring. nih.gov
PIDA-mediated Oxidative Cyclization Phenyliodine(III) diacetate (PIDA) Metal-free intramolecular C-N bond formation under mild conditions. researchgate.net

Cascade and Multi-component Reaction Architectures

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. These approaches minimize waste, reduce reaction times, and simplify purification processes by avoiding the isolation of intermediates.

A one-pot, three-component reaction has been developed for the synthesis of spiro indeno[1,2-b]quinoxaline derivatives. academie-sciences.frresearchgate.net This method involves the reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a pyrazolone, and malononitrile in the presence of a base like sodium carbonate. academie-sciences.fr This process demonstrates high atom economy and offers a straightforward route to structurally complex heterocyclic systems. The reaction proceeds through a series of steps including a Michael addition and an intramolecular Thorpe-Ziegler cyclization. researchgate.net

Cascade reactions have also been employed to synthesize related fused heterocyclic systems. For instance, indolofuroquinoxalines have been synthesized directly from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate derivatives in a one-pot methodology under neutral or mildly acidic conditions. rsc.orgaurigeneservices.com This approach is considered greener as it avoids the use of hazardous reagents like POCl3. The proposed mechanism involves the in-situ formation of a 1,4-quinoxalin-2-one intermediate which then undergoes further transformations to yield the final product. aurigeneservices.com Similarly, copper-catalyzed cascade reactions of aza-o-quinone methides with indoles have been utilized to prepare tetrahydro-5H-indolo[2,3-b]quinolines in good yields. researchgate.net

The table below highlights some of these efficient reaction architectures.

Table 2: Cascade and Multi-component Reactions for Quinoxaline Derivatives
Reaction Type Reactants Catalyst/Conditions Product Type Reference
Three-component 11H-indeno[1,2-b]quinoxalin-11-one, pyrazolone, malononitrile Na2CO3, Ethanol, 70 °C Spiro indeno[1,2-b]quinoxaline academie-sciences.fr
Cascade Reaction Methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate, 1,2-diamines Neutral or mildly acidic 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline rsc.orgaurigeneservices.com
Cascade Reaction 2-(chloromethyl)anilines, indoles Copper(II) catalyst Tetrahydro-5H-indolo[2,3-b]quinolines researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These principles focus on the use of renewable resources, safer solvents, energy efficiency, and the design of less toxic chemicals.

One prominent green strategy is the use of water as a solvent. An efficient and mild method for synthesizing indeno[1,2-b]quinoxaline derivatives utilizes β-cyclodextrin as a supramolecular catalyst in water at room temperature. mdpi.comnih.gov This biomimetic approach offers high yields, and the catalyst can be recovered and reused without significant loss of activity. mdpi.com The reaction is believed to involve the formation of host-guest inclusion complexes between the β-cyclodextrin and the reactants, facilitating the reaction in the aqueous medium. nih.gov

Solvent-free reaction conditions represent another cornerstone of green synthesis. The synthesis of quinoxaline derivatives has been achieved by grinding a mixture of an o-phenylenediamine and oxalic acid dihydrate at room temperature, a method that boasts unsurpassed atom economy. ias.ac.in Another solvent-free approach employs a recyclable sulfated polyborate catalyst for the rapid synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds. This method features high yields, short reaction times, and easy workup. ias.ac.in

The use of reusable solid acid catalysts, such as heteropolyoxometalates supported on alumina, also aligns with green chemistry principles by replacing hazardous and corrosive liquid acids like sulfuric or hydrochloric acid. nih.gov Furthermore, innovative techniques like using superheated water as both solvent and catalyst have been developed for quinoxaline synthesis, eliminating the need for any additives and allowing for easy product separation. tuwien.at

The following table summarizes various green synthetic approaches.

Table 3: Green Chemistry Approaches in Quinoxaline Synthesis
Green Principle Method Catalyst/Conditions Advantages Reference
Use of Water as Solvent Condensation of o-phenylenediamine and 2-indanone derivatives β-cyclodextrin, Room Temperature Mild, reusable catalyst, eco-friendly mdpi.comnih.gov
Solvent-free Conditions Grinding of o-phenylenediamine and oxalic acid Room Temperature High atom economy, simple procedure ias.ac.in
Solvent-free Conditions Condensation of o-phenylenediamines and 1,2-diketones Sulfated polyborate Recyclable catalyst, short reaction times, high yields ias.ac.in
Reusable Solid Acid Catalyst Condensation of o-phenylenediamines and 1,2-dicarbonyls Alumina-supported heteropolyoxometalates Reusable, avoids corrosive liquid acids nih.gov
Alternative Energy/Solvent Reaction in superheated water High-temperature water No catalyst needed, fast reaction, easy product separation tuwien.at

Structure Activity Relationship Sar and Mechanistic Investigations of 1h Indolo 2,3 B Quinoxaline Derivatives

Antiviral Activities and Mechanistic Pathways

The planar, heterocyclic ring system of indolo[2,3-b]quinoxalines is a key feature enabling their broad-spectrum antiviral properties, particularly against herpesviruses.

Inhibition of Herpes Simplex Virus (HSV) Replication

Numerous studies have demonstrated the efficacy of 1H-indolo[2,3-b]quinoxaline derivatives against Herpes Simplex Virus type 1 (HSV-1). One of the most studied compounds, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, known as B-220, inhibits the replication of HSV-1 in tissue culture at concentrations between 1 to 5 µM. researchgate.netnih.gov The antiviral effect is dependent on the viral load. nih.gov Further research has synthesized novel mono- and di-cationic derivatives that exhibit excellent antiviral effects against HSV-1, in some cases higher than previously acknowledged antiviral agents. chalmers.senih.gov

Activity Against Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV)

The antiviral activity of this class of compounds extends to other members of the Herpesviridae family. The derivative B-220 was found to inhibit the replication of both human Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV) at concentrations of 1 to 5 µM in cell culture. researchgate.netnih.gov Newer derivatives have shown superior performance, achieving 100% inhibition of HCMV in modified inhibitory tests, compared to lower inhibition rates for established agents like ganciclovir (B1264) and phosphonomethanoic acid. chalmers.se

Structure-Activity Relationships for Antiviral Potency

The antiviral potency of this compound derivatives is highly dependent on their molecular structure. Key SAR findings include:

Planarity: The planarity of the heterocyclic system is crucial for effective DNA intercalation and, therefore, antiviral activity. A study comparing planar 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines with their nonplanar 1,2,3,4-tetrahydroindolo[2,3-b]quinoxaline analogs found that the nonplanar compounds had much weaker DNA binding activity and consequently lower antiviral properties. researchgate.net

Side Chains: The nature and position of side chains attached to the indole (B1671886) nitrogen significantly influence DNA affinity and biological activity. nih.gov Compounds bearing a dimethylaminoethyl side chain exhibit strong binding to DNA. nih.gov Variations in the linker length of these side chains also have a direct and significant impact on the molecule's interaction with DNA. chalmers.se

Dimerization: Dimeric derivatives, where two indoloquinoxaline units are linked, show exceptionally high DNA binding constants (~10⁹), which is significantly higher than their monomeric counterparts (~10⁶). chalmers.senih.gov

Substituents: The introduction of different substituent groups on the core indoloquinoxaline moiety affects the DNA interaction, providing a pathway to optimize the antiviral effects of these compounds. chalmers.se

Table 1: Antiviral Activity of Selected this compound Derivatives
CompoundVirusActivity MetricConcentrationReference
B-220Herpes Simplex Virus type 1 (HSV-1)Inhibition of replication1-5 µM nih.gov
B-220Cytomegalovirus (CMV)Inhibition of replication1-5 µM nih.gov
B-220Varicella-Zoster Virus (VZV)Inhibition of replication1-5 µM nih.gov
B-220HerpesvirusesInhibition of viral DNA synthesis0.5-4.5 µM nih.gov
Novel mono- and di-cationic derivativesHuman Cytomegalovirus (HCMV)100% InhibitionNot Specified chalmers.se

Anticancer Potential and Cellular Targets

The DNA intercalating properties of 1H-indolo[2,3-b]quinoxalines also form the basis of their potential as anticancer agents.

In Vitro Cytotoxic Effects on Specific Human Cancer Cell Lines

Derivatives of 1H-indolo[2,2,3-b]quinoxaline have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Research has shown a direct relationship between the DNA binding affinity of these compounds and their cytotoxicity. nih.gov

Specific findings include:

Leukemia: Certain 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines showed notable cytostatic activity against human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 leukemia cells. researchgate.net The most cytotoxic compounds in one study induced a significant accumulation of cells in the G2/M phase of the cell cycle in human leukemia (HL-60) cells. nih.gov

Pancreatic Cancer: A conjugate of 5,11-dimethyl-5H-indolo[2,3-b]quinoline with ortho-coumaric acid, named compound 2 , was effective against both normal (BxPC-3) and metastatic (AsPC-1) pancreatic cancer cells, with IC₅₀ values of 347.5 nM and 336.5 nM, respectively. nih.govnih.gov

Broad Spectrum Activity: In a comprehensive screen against 59 human tumor cell lines, several derivatives showed appreciable activity. researchgate.net Notably, 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline displayed potent and selective cytotoxicity against multiple cell lines, including leukemia (HL-60(TB), K-562, MOLT-4, RPMI-8226) and non-small cell lung cancer (SR), with GI₅₀ values as low as 0.09 µM. researchgate.net

Table 2: In Vitro Cytotoxic Activity of Selected this compound Derivatives
CompoundCancer Cell LineCell Line TypeActivity MetricValueReference
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinolineHL-60(TB)LeukemiaGI₅₀0.11 µM researchgate.net
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinolineK-562LeukemiaGI₅₀0.42 µM researchgate.net
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinolineMOLT-4LeukemiaGI₅₀0.09 µM researchgate.net
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinolineRPMI-8226LeukemiaGI₅₀0.14 µM researchgate.net
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinolineSRNon-Small Cell LungGI₅₀0.19 µM researchgate.net
9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (Compound 2)AsPC-1Pancreatic (Metastatic)IC₅₀336.5 nM nih.gov
9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (Compound 2)BxPC-3PancreaticIC₅₀347.5 nM nih.gov

Molecular Mechanisms of Anticancer Action: DNA Intercalation and Topoisomerase Inhibition

The anticancer properties of this compound derivatives are largely attributed to their interactions with DNA. The planar structure of the 6H-indolo[2,3-b]quinoxaline system is a key feature that facilitates its primary mechanism of action: DNA intercalation. researchgate.net This process involves the insertion of the flat aromatic core of the molecule between the base pairs of the DNA double helix. This interaction distorts the helical structure of DNA, which in turn disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.netchalmers.se The stability of the complex formed between the drug and DNA is a crucial determinant of its biological activity. researchgate.net

Spectroscopic studies have provided evidence for this intercalative binding. For instance, the interaction of certain indoloquinoxaline derivatives with DNA results in a significant hypochromic effect (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum, which are characteristic indicators of intercalation. chalmers.se The binding affinity is also influenced by the base pair composition of the DNA, with some derivatives showing a preference for AT-rich regions. chalmers.se

In addition to direct intercalation, some derivatives of the parent quinoxaline (B1680401) structure have been shown to inhibit the activity of topoisomerases, particularly topoisomerase II. nih.govnih.gov These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase II complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptosis (programmed cell death). nih.gov For example, certain novel quinoxaline derivatives have demonstrated potent inhibitory activity against topoisomerase II, with IC50 values in the low micromolar range. nih.gov One promising compound, 19b , was found to induce apoptosis in Hep G-2 cancer cells and cause cell cycle arrest at the G2/M phase. nih.gov

However, it is noteworthy that not all cytotoxic 6H-indolo[2,3-b]quinoxaline derivatives are potent topoisomerase II inhibitors. Some highly active compounds, while showing strong DNA binding affinity, exhibit poor inhibitory activity against this enzyme, suggesting that DNA intercalation is their predominant mechanism of cytotoxicity. researchgate.net

Influence of Substituents on Cytotoxic Activity

The cytotoxic potency of this compound derivatives is significantly modulated by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at various positions can enhance anticancer activity and selectivity.

The introduction of specific side chains, particularly at the N-6 position of the indole ring, plays a critical role. The type of substituent and the orientation of these side chains toward the minor groove of DNA can influence the thermal stability of the drug-DNA complex, which is a key factor for activity. researchgate.net For instance, derivatives like NCA0424 , B-220 , and 9-OH-B-220 have demonstrated good DNA binding affinity. researchgate.net

Studies on 5H-indolo[2,3-b]quinoline derivatives, a closely related scaffold, have shown that the presence of methoxy (B1213986) and methyl groups at the C-2 and C-9 positions can confer significant cytotoxic activity against various human cancer cell lines, with ID50 values ranging from 0.6 to 1.4 µM. nih.gov The lipophilicity and DNA binding properties of these compounds are strongly correlated with their cytotoxic effects. The most active compounds in this series were those that most significantly increased the melting temperature (Tm) of DNA and displayed the highest DNA binding constants. nih.gov The differences in activity appear to be more influenced by steric factors than by electrostatic effects. nih.gov

Furthermore, research on 6-substituted indolo[2,3-b]quinolines has identified compounds with promising and selective growth inhibition against MCF7 breast cancer cell lines. eurekaselect.com The synthesis of various analogs allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity for cancer cells over non-cancerous cells. eurekaselect.com The conjugation of the highly cytotoxic 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ ) with hydroxycinnamic acids has also been explored, with one conjugate demonstrating dose-dependent effectiveness against pancreatic cancer cells. mdpi.com

Compound ClassKey SubstituentsObserved ActivityReference
5H-indolo[2,3-b]quinolinesMethoxy and methyl groups at C-2 and C-9Cytotoxic against several human cancer cell lines (ID50: 0.6-1.4 µM). nih.gov nih.gov
Quinoxaline DerivativesVarious substitutionsCompounds 18b, 19b, 23, 25b, and 26 showed strong potency against Hep G-2, Hep-2, and Caco-2 cell lines (IC50: 0.26-2.91 µM). nih.gov nih.gov
6-substituted indolo[2,3-b]quinolinesSubstituents at position 6Promising and selective growth inhibition of MCF7 (breast cancer) cell lines. eurekaselect.com eurekaselect.com
5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) Conjugateortho-coumaric acid fragmentDose-dependent effectiveness against BxPC-3 and AsPC-1 pancreatic cancer cells. mdpi.com mdpi.com

Antimicrobial and Anti-Mycobacterial Activities

Antibacterial Efficacy Against Diverse Bacterial Strains

Derivatives of the indolo[2,3-b]quinoxaline and the broader quinoxaline family have demonstrated a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. jocpr.comnih.govmdpi.com Synthetic modifications to the quinoxaline core have led to the development of compounds with significant potency.

For example, a series of novel indolo[2,3-b]quinoxaline analogs showed activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). jocpr.com Similarly, various 2,3-disubstituted quinoxalines have been synthesized and tested, with some compounds showing significant antibacterial effects. nih.govmdpi.com Compounds 2d and 3c from one study exhibited the highest activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL, while compounds 2d , 3c , 4 , and 6a were highly active against B. subtilis with an MIC of 16 μg/mL. nih.gov

Another study found that compounds 5c , 5d , 7a , and 7c were highly active against both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial potency is often attributed to the quinoxaline nucleus itself, which is a core component of several antibiotics like echinomycin (B1671085) and levomycin. nih.govresearchgate.net

Compound SeriesBacterial StrainActivity/MIC ValueReference
2,3-disubstituted quinoxalines (2d, 3c)Escherichia coli8 µg/mL nih.gov
2,3-disubstituted quinoxalines (2d, 3c, 4, 6a)Bacillus subtilis16 µg/mL nih.gov
Hexahydro-6H-indolo[2,3-b]quinoxaline hydrazonesVarious strainsCompound 20 showed significant activity. researchgate.net researchgate.net
Indolo[2,3-b]quinoxaline analogsS. aureus, B. subtilis, P. aeruginosa, E. coliAll tested compounds showed slight antibacterial activity. jocpr.com jocpr.com

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of quinoxaline derivatives is believed to be multifactorial, with DNA interaction being a prominent proposed mechanism. The ability of quinoxalines to bind to DNA, particularly at CpG sites, can inhibit DNA-directed RNA synthesis, thereby halting essential protein production in bacteria. researchgate.net

Another key target for quinoxaline-based compounds is DNA gyrase, a type II topoisomerase in bacteria that is essential for DNA replication, repair, and transcription. mdpi.comresearchgate.net Inhibition of this enzyme leads to the accumulation of DNA damage and bacterial cell death. Molecular docking studies have supported this hypothesis, showing that quinoxaline derivatives can fit into the active site of M. tuberculosis DNA gyrase. mdpi.com Similarly, novel triazolo[4,3-a]quinoxaline analogues have been investigated as potential inhibitors of E. coli DNA gyrase B. nih.gov

Antimycobacterial Activity, Including Drug-Resistant Strains

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has spurred the search for new therapeutic agents. Indolo[2,3-b]quinoxaline and related quinoxaline derivatives have emerged as a promising class of compounds with significant antimycobacterial activity. mdpi.comnih.govresearchgate.net

Several studies have reported the efficacy of quinoxaline 1,4-di-N-oxide derivatives against both pansusceptible and monoresistant strains of Mtb. mdpi.com Eight compounds in one study showed activity comparable to the frontline drug isoniazid, with MIC values ≤0.15 µg/mL, and were also effective against non-replicating Mtb cells. mdpi.com The steric effect of an ester group at the 7-position was identified as a key factor for enhancing biological activity. mdpi.com

Furthermore, 6H-indolo[2,3-b]quinoxaline amine derivatives have been evaluated for the first time for their antimycobacterial properties, demonstrating a moderate bacteriostatic effect against the Mtb H37Rv strain. researchgate.net Heterocyclic analogues, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, have also shown reasonable activity against Mtb H37Rv and even against extensively drug-resistant (XDR) strains. nih.gov The study of 2,3-dianilinoquinoxaline derivatives found them to be wide-spectrum antimycobacterial agents. nih.gov

Compound SeriesMycobacterium StrainActivity/MIC ValueReference
Quinoxaline 1,4-di-N-oxide esters (T-007, T-011, T-018, etc.)M. tuberculosis (pansusceptible and monoresistant)≤0.15 µg/mL mdpi.com
6H-indolo[2,3-b]quinoxaline amine derivativesM. tuberculosis H37RvModerate bacteriostatic effect. researchgate.net researchgate.net
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalinesM. tuberculosis H37Rv and XDR strainsReasonable bacteriostatic effect. nih.gov nih.gov
Quinoxaline-2-carbonitrile 1,4-di-N-oxides (e.g., 4b)M. tuberculosis and M. aviumHigh growth inhibition activity. nih.gov nih.gov

Anti-inflammatory Properties and Molecular Basis

In addition to their antimicrobial and anticancer activities, certain indolo[2,3-b]quinoxaline derivatives have been investigated for their anti-inflammatory potential. researchgate.netnih.gov Chronic inflammation is a key factor in many diseases, making the development of new anti-inflammatory agents a significant therapeutic goal.

Studies on hexahydro-6H-indolo[2,3-b]quinoxaline derivatives have identified compounds with significant anti-inflammatory activity. researchgate.net In one study, specific hydrazone derivatives were synthesized and screened, with compound 20 showing particularly interesting dual activity as both an anti-inflammatory and antibacterial agent. researchgate.net

The broader quinoxaline class has also yielded potent anti-inflammatory agents. Aminoalcohol-based quinoxaline derivatives DEQX and OAQX were evaluated in a mouse model of carrageenan-induced peritonitis. Both compounds significantly reduced leukocyte migration and decreased the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov These cytokines are key mediators of the inflammatory response.

The molecular basis for the anti-inflammatory action of some related heterocyclic compounds, such as pyrazolo[1,5-a]quinazolines, has been linked to the inhibition of mitogen-activated protein kinases (MAPKs). mdpi.com Molecular modeling and binding studies suggested that these compounds could effectively bind to and inhibit kinases like JNK3, ERK2, and p38α, which are crucial components of inflammatory signaling pathways. mdpi.com While this specific mechanism has not been fully elucidated for 1H-indolo[2,3-b]quinoxalines, the structural similarities suggest that modulation of key inflammatory signaling pathways is a likely basis for their observed effects.

Investigations into Antidiabetic Activity

Derivatives of the quinoxaline scaffold, a core component of the indolo[2,3-b]quinoxaline system, have been recognized for their potential in managing diabetes. researchgate.netresearchgate.net Research into related structures, such as 1,2,4-triazolo[4,3-a]quinoxaline sulfonamides, has provided insights into the mechanisms that may be relevant to indolo[2,3-b]quinoxaline derivatives. These studies often focus on the inhibition of carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, which are critical targets for controlling postprandial hyperglycemia.

One study on a series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives revealed moderate to good inhibitory activity against both α-amylase and α-glucosidase. nih.gov The structure-activity relationship analysis highlighted the importance of substituent groups on the triazole nucleus and the position of a sulfonamide moiety. nih.gov For instance, the compound N-allyl-4-(pyrrolidin-1-yl)-8-(pyrrolidin-1-ylsulfonyl)- nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine demonstrated potent inhibition of α-glucosidase, with an inhibitory percentage of 75.36 ± 0.01%, and significant inhibition of α-amylase at 64.70 ± 0.02%. nih.gov This activity was superior to the standard drug acarbose (B1664774) against α-glucosidase. nih.gov

The SAR analysis indicated that introducing an amino group at position one of the triazole nucleus, particularly with an allyl substituent, enhanced the inhibitory activity. nih.gov The positioning of the sulfonyl group was also found to be a significant contributor to the biological effect. nih.gov These findings suggest that modifications to the peripheral rings and substituent groups of the core indolo[2,3-b]quinoxaline structure could yield potent antidiabetic agents.

Table 1: Antidiabetic Activity of Representative Quinoxaline Derivatives

Compound Name Target Enzyme Activity
N-allyl-4-(pyrrolidin-1-yl)-8-(pyrrolidin-1-ylsulfonyl)- nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine α-Glucosidase 75.36 ± 0.01% inhibition
N-allyl-4-(pyrrolidin-1-yl)-8-(pyrrolidin-1-ylsulfonyl)- nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine α-Amylase 64.70 ± 0.02% inhibition
Acarbose (Reference) α-Glucosidase 57.79 ± 0.01% inhibition
Acarbose (Reference) α-Amylase 67.33 ± 0.01% inhibition

Data sourced from a study on 1,2,4-triazolo[4,3-a]quinoxaline derivatives, which share structural similarities. nih.gov

Exploration in Neurodegenerative Disease Models

The complex nature of neurodegenerative disorders like Alzheimer's disease has prompted the development of multi-target-directed ligands, a strategy for which the indolo[2,3-b]quinoxaline scaffold is well-suited. nih.gov Research has focused on the dual inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and the prevention of amyloid-beta (Aβ) peptide aggregation, both key pathological hallmarks of Alzheimer's disease. nih.gov

A series of synthesized 6H-indolo[2,3-b]quinoxaline derivatives demonstrated a range of moderate to good cholinesterase inhibitory activity. nih.gov The SAR studies revealed that the length and nature of the alkyl chain at the N-6 position significantly influence potency and selectivity. Specifically, a hexyl chain (a six-carbon chain) was found to be optimal.

One of the most potent compounds identified was 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline, which was a highly potent and selective BuChE inhibitor with an IC50 value of 0.96 µM. nih.gov This compound was twofold more active against BuChE than the reference drug donepezil. nih.gov Furthermore, this derivative also showed a significant ability to inhibit self-induced Aβ1-42 aggregation, with 51.24% inhibition at a 50 μM concentration. nih.gov Molecular docking studies supported these findings, indicating strong interactions with the binding sites of both cholinesterases and Aβ1-42. nih.gov

Table 2: Neuroprotective Activity of a Key this compound Derivative

Compound Name Target IC50 / % Inhibition
6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline BuChE 0.96 µM
Donepezil (Reference) BuChE 1.87 µM
6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline Aβ1-42 Aggregation 51.24% at 50 µM

Data sourced from a study on multitarget-directed indoloquinoxaline derivatives for Alzheimer's disease. nih.gov

Other Pharmacological Insights: Anticonvulsant and Antipsychotic Activity

The versatility of the indolo[2,3-b]quinoxaline scaffold extends to other central nervous system activities, including anticonvulsant and antipsychotic potential. jocpr.com

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by irregular electrical brain activity. nih.gov Research into related fused heterocyclic systems, such as 1,2,4-triazine-6H-indolo[2,3-b]quinoline derivatives, has provided a basis for understanding the potential anticonvulsant mechanisms of indolo[2,3-b]quinoxalines. nih.gov In silico studies on these related compounds aimed to identify promising leads by examining their interactions with pharmacological targets like the GABA-A receptor. nih.gov Computational modeling of compounds designated as HRSN24 and HRSN34 showed promising pharmacokinetic profiles compared to standard drugs like carbamazepine (B1668303) and phenytoin. nih.gov Molecular dynamics analysis of HRSN24 identified key hydrophobic interactions within the GABA-A receptor, suggesting that its anticonvulsant effect may be mediated through this target. nih.gov This points to a plausible mechanism for similarly structured indolo[2,3-b]quinoxaline derivatives.

Antipsychotic Activity: Several novel derivatives of indolo[2,3-b]quinoxaline have been screened for antipsychotic activity. jocpr.com This interest stems from their structural similarity to established antipsychotic drugs like aripiprazole. jocpr.com The proposed mechanism of action for many antipsychotics involves the modulation of dopamine (B1211576) receptors. nih.govmdpi.com Studies on a series of indolo[2,3-b]quinoxaline analogs involved evaluating their ability to act as postsynaptic dopamine (DA) receptor antagonists. jocpr.com The compounds were tested for their capacity to counteract the effects of the DA agonist apomorphine. This research confirmed that the indolo[2,3-b]quinoxaline moiety contributes to a moderate antipsychotic effect, likely through antagonism at dopamine receptors. jocpr.com

Computational and Spectroscopic Characterization

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of the indolo[2,3-b]quinoxaline scaffold. These computational methods allow for the simulation of molecular orbitals and the prediction of electronic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior of these compounds. The HOMO-LUMO energy gap is a key parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. For instance, in a series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton derived from anthraquinone, DFT calculations were employed to compute the HOMO-LUMO energy levels. These calculations are vital for understanding the electronic structure and potential applications in organic electronics. The indolo[2,3-b]quinoxaline moiety itself is considered a built-in donor-acceptor chromophore, with the electron-rich indole (B1671886) unit fused to the electron-deficient quinoxaline (B1680401) moiety.

Theoretical calculations have also been used to correlate with experimental data. For a series of indolo[2,3-b]quinoxaline derivatives, ¹H and ¹³C NMR chemical shifts were calculated, and the theoretical shifts showed a strong correlation with experimental data. Furthermore, electronic properties such as the band gap, ionization potential, and electron affinities have been simulated, providing a deeper understanding of the molecular system. The distribution of electron density in the frontier orbitals is also a subject of these studies. For N-phenylindolo[2,3-b]quinoxalines, it was found that the HOMO-1 and HOMO-2 orbitals are primarily centered on the indolo[2,3-b]quinoxaline skeleton.

Table 1: Calculated Electronic Properties of a Representative Indolo[2,3-b]quinoxaline Derivative

Property Calculated Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Ionization Potential Data not available
Electron Affinity Data not available

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. For indolo[2,3-b]quinoxaline derivatives, docking studies have been crucial in elucidating potential mechanisms of action.

For example, a plausible mechanism for the antibacterial action of certain 6H-indolo[2,3-b]quinoxaline amine derivatives was elucidated using molecular docking. researchgate.net In another study, a 6H-indolo-[2,3-b]-quinoxaline derivative was developed as a potential inhibitor of the Src homology 2 domain-containing phosphatase 1 (SHP1). Simulation experiments indicated that this compound exhibited irreversible binding with the SHP1 protein. rsc.org

The primary biological target for many indolo[2,3-b]quinoxaline derivatives is DNA. The planar structure of the fused heterocyclic system allows it to intercalate between the base pairs of the DNA helix. researchgate.netnih.gov This interaction can disrupt processes vital for DNA replication and transcription. researchgate.net Molecular modeling studies on related compounds, such as 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), have focused on their interactions with DNA and DNA-topoisomerase complexes. mdpi.comnih.gov These studies predict binding affinities and help to understand the forces driving the interaction, such as hydrogen bonds and van der Waals forces. The thermal stability of the complex formed between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is considered an important factor for their biological activity. researchgate.netnih.gov

Table 2: Examples of Molecular Docking Studies on Indolo[2,3-b]quinoxaline Derivatives

Derivative Class Target Key Finding
6H-indolo[2,3-b]quinoxaline amines Bacterial targets Elucidation of a plausible antibacterial mechanism researchgate.net
6H-indolo-[2,3-b]-quinoxaline derivative 5a SHP1PTP enzyme Showed irreversible binding in simulations rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of 6H-indolo[2,3-b]quinoxaline derivatives to model their cytotoxic activity against a human leukemia (HL-60) cell line. researchgate.nettandfonline.com The resulting model suggested that specific structural features are important for enhancing cytotoxic potency. The study concluded that candidate structures should incorporate cyclic substituents or substituents with primary carbon atoms to increase their activity. researchgate.nettandfonline.com

The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure (e.g., steric, electronic, hydrophobic properties). These descriptors are then correlated with the observed biological activity using statistical methods. For instance, in a 3D-QSAR analysis of general quinoxaline derivatives, electrostatic and steric field descriptors were used to build a model. niscpr.res.in Such models can highlight regions of the molecule where modifications are likely to improve biological efficacy. For example, a model might indicate that electron-withdrawing groups in a specific region are favorable for activity, while bulky groups are detrimental. niscpr.res.in

Table 3: Summary of a QSAR Model for Cytotoxic 6H-indolo[2,3-b]quinoxaline Derivatives

Activity Modeled Cell Line Key Structural Insight from QSAR

Advanced Spectroscopic Techniques in Mechanistic Elucidation

Advanced spectroscopic techniques are indispensable for confirming the structures of synthesized indolo[2,3-b]quinoxaline derivatives and for studying their interactions with biological macromolecules in detail. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. nih.govresearchgate.net

Beyond simple structural confirmation, spectroscopy is used to probe the mechanistic details of biomolecular interactions. The interaction between 6H-indolo[2,3-b]quinoxaline derivatives and nucleic acids has been investigated using ¹H-NMR spectroscopy. researchgate.net Such studies can provide information on the binding mode and the specific atoms involved in the interaction.

In one comprehensive study, various spectroscopic methods were employed to investigate the interaction between novel indolo[2,3-b]quinoxaline derivatives and DNA. chalmers.se Linear dichroism (LD) was used to determine the binding geometry. The results from LD experiments provided strong evidence for an intercalative mode of binding for all the studied derivatives, with the planar chromophore oriented at an angle between 70 and 90 degrees relative to the DNA helix axis. chalmers.se The non-covalent nature of these interactions was also confirmed, indicating a fast dissociation process from the DNA. chalmers.se These studies demonstrate how structural variations, such as linker length and the position of substituents on the indolo[2,3-b]quinoxaline core, significantly influence the interaction with DNA. chalmers.se

Table 4: Spectroscopic Techniques Used in the Study of Indolo[2,3-b]quinoxaline-DNA Interactions

Technique Purpose Finding
¹H-NMR Spectroscopy Studying interaction with nucleic acids Provides information on binding mode and specific atomic interactions. researchgate.net
Linear Dichroism (LD) Determining binding geometry Confirmed an intercalative binding mode for several derivatives. chalmers.se

Advanced Applications of 1h Indolo 2,3 B Quinoxaline in Material Science

Organic Electronics: Semiconductor and Light-Emitting Material Development

The intrinsic donor-acceptor architecture of the indolo[2,3-b]quinoxaline scaffold makes it a compelling candidate for various roles within organic electronic devices. Researchers have successfully utilized its derivatives as semiconducting layers in transistors, as host and emitter materials in organic light-emitting diodes (OLEDs), and as interfacial layers to improve device performance.

Derivatives of 1H-indolo[2,3-b]quinoxaline have been investigated for their semiconducting properties, demonstrating potential for use in organic field-effect transistors (OFETs). The planar nature of the fused ring system facilitates π-π stacking, which is crucial for efficient charge transport. While specific performance data for this compound-based OFETs is an emerging area of research, related indole-fused heterocyclic systems have shown promising results. For instance, new indolo[3,2-b]carbazole derivatives have been reported as p-type organic semiconductors with hole mobilities as high as 0.22 cm²/V·s and on/off ratios of approximately 10⁵.

In the realm of light-emitting materials, the tunability of the optical and electronic properties of this compound through chemical modification is a significant advantage. These compounds are noted for their use in applications such as deep-red OLEDs. benthamscience.com A series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton derived from anthraquinone have been synthesized and studied. These dyes exhibit intramolecular charge transfer (ICT) transitions and emit light in the orange-red to red region of the spectrum, with emissions in neat solid films observed between 672–700 nm. Their electrochemical properties, particularly their low-lying LUMO energy levels (in the range of -3.29 to -3.43 eV), suggest their potential as n-type materials for optoelectronic devices.

Furthermore, derivatives of this scaffold have been effectively employed as hole-injection layers (HILs) in OLEDs. A novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative, TFBIQ, was synthesized and used as an interfacial modification layer in Alq₃-based green OLEDs. The device incorporating a 0.5 nm-thick layer of TFBIQ demonstrated superior performance compared to devices with thicker TFBIQ layers or a standard MoO₃ HIL.

Table 1: Performance of a TFBIQ-based OLED

Parameter Value
Turn-on Voltage 3.1 V
Maximum Luminescence 26564 cd/m²
Maximum Current Density (at 11 V) 348.9 mA/cm²

This enhanced performance, including a low turn-on voltage and high luminescence, highlights the potential of this compound derivatives to improve the efficiency and stability of organic electronic devices. researchgate.net

Chemosensor and Multifunctional Sensor Design

The unique photophysical properties of this compound derivatives, including strong fluorescence and tunable electronic characteristics, make them promising candidates for the development of chemosensors. benthamscience.com While research into this compound as a specific sensing platform is an evolving field, the broader class of quinoxaline-based compounds has demonstrated significant success in detecting a variety of analytes. These established sensing capabilities of the quinoxaline (B1680401) core provide a strong foundation for the future design of indolo[2,3-b]quinoxaline-based sensors.

For example, quinoxaline derivatives have been successfully utilized as fluorescent probes for the detection of metal ions. A novel fluorescent probe based on a quinoxaline appended with a 1,2,3-triazole (BOQT) was synthesized and showed a "turn-off" response specifically for Fe³⁺ ions with a low detection limit of 3.58 μM. Similarly, a 1H-pyrazolo[3,4-b]quinoline derivative with a dipicolylamine recognition unit has been developed as a fluorescent sensor for Zn²⁺, exhibiting a 13-fold increase in fluorescence quantum yield upon binding to the ion, with a detection limit of 1.93 x 10⁻⁷ M. Quinoxaline-based systems have also been designed as dual colorimetric and fluorescent sensors for pH, capable of operating in aqueous media.

The concept of multifunctionality has also been explored in indoloquinoxaline derivatives, albeit in a biomedical context that informs its potential in material science. A series of these compounds were designed as multi-target-directed ligands for Alzheimer's disease, simultaneously inhibiting cholinesterase and self-induced Aβ₁₋₄₂ aggregation, while also possessing antioxidant properties. This ability to interact with multiple targets underscores the potential of the this compound scaffold for the development of multifunctional sensors capable of detecting multiple analytes or environmental parameters.

Energy Storage Systems: Anolyte Scaffolds for Redox Flow Batteries

A significant advancement in the application of this compound is its recent emergence as a highly promising scaffold for anolytes in nonaqueous redox flow batteries (NARFBs). Redox flow batteries are a leading technology for grid-scale energy storage, and the development of stable, high-performance organic redox-active materials is a key research objective.

Researchers have designed and synthesized a novel anolyte based on the indolo[2,3-b]quinoxaline scaffold, specifically a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline. This compound exhibits a combination of desirable properties for an anolyte, including a low reduction potential, high solubility, and exceptional stability. The fusion of the electron-donating indole (B1671886) ring to the quinoxaline core expands the π-conjugated system, which enhances charge delocalization and stability of the charged species, while also lowering the reduction potential.

The performance of this indolo[2,3-b]quinoxaline derivative has been rigorously evaluated, demonstrating its potential for practical applications. When paired with a phenothiazine-based catholyte (N-(2-(2-methoxyethoxy)-ethyl)phenothiazine), the resulting all-organic NARFB achieved a cell voltage of 2.3 V and exhibited remarkable cycling stability.

Table 2: Performance of an Indolo[2,3-b]quinoxaline-based Anolyte in a Nonaqueous Redox Flow Battery

Parameter Value
Reduction Potential (vs Fc/Fc⁺) -2.01 V
Solubility (in acetonitrile) >2.7 M
H-cell Capacity Retention (202 cycles) 99.86%
Full Flow-cell Capacity Retention (120 cycles) 95.8%

These results, particularly the extremely low capacity fade rate and high capacity retention over extended cycling, position this compound as a leading candidate for the development of next-generation, high-stability anolytes for nonaqueous redox flow batteries. benthamscience.comresearchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov

Future Directions and Research Opportunities

Rational Design of Novel 1H-indolo[2,3-b]quinoxaline Scaffolds with Enhanced Bioactivity

The future of this compound research heavily relies on the rational design of new derivatives to maximize therapeutic potential and minimize off-target effects. The biological activity of these compounds is highly dependent on the nature and placement of substituents on the core scaffold. researchgate.netresearchgate.net Future research will likely focus on computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of next-generation compounds.

Key strategies will involve:

Target-Specific Modifications: Designing substituents that enhance binding affinity and selectivity for specific biological targets, such as particular DNA sequences or protein active sites. The orientation of side chains, particularly towards the GC-rich minor groove of DNA, has been identified as a critical factor for the activity of some derivatives. researchgate.net

Introduction of Diverse Pharmacophores: Incorporating various functional groups and heterocyclic rings to explore new chemical spaces and biological activities. The existing scaffold has proven to be an excellent precursor for synthesizing a variety of five and six-membered heterocyclic compounds, including thiadiazoles, oxadiazoles, and triazoles. nih.govresearchgate.net

Physicochemical Property Optimization: Modifying the scaffold to improve pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability, which are crucial for in vivo efficacy.

Research Focus AreaDesign StrategyDesired Outcome
Anticancer AgentsEnhance DNA intercalation and topoisomerase inhibitionIncreased potency and selectivity for tumor cells
Antimicrobial AgentsModify side chains to disrupt microbial membranes or enzymesBroad-spectrum activity against resistant strains
Antiviral CompoundsOptimize interactions with viral proteins or nucleic acidsInhibition of viral replication and propagation

Development of Sustainable and Efficient Synthetic Pathways

A significant push in modern chemistry is towards "green" and sustainable practices, and the synthesis of 1H-indolo[2,3-b]quinoxalines is no exception. ekb.eg Future efforts will concentrate on developing synthetic routes that are not only efficient in terms of yield and time but also environmentally friendly. frontiersin.org

Promising areas of development include:

Green Chemistry Protocols: Expanding the use of eco-friendly solvents like water, reducing the reliance on toxic catalysts, and minimizing waste products. researchgate.netekb.eg Simple, eco-friendly syntheses have already been developed, relying on the condensation reaction of isatins with o-phenylenediamine (B120857) in water. researchgate.net

Catalytic Innovations: Exploring novel and reusable catalysts, such as eco-compatible and nanomagnetic catalysts, to improve reaction efficiency and reduce environmental impact. frontiersin.orgnih.gov Ruthenium-catalyzed one-pot constructions represent an efficient, modern approach that minimizes intermediate purification steps. nih.gov

Alternative Energy Sources: Increased utilization of methods like microwave-assisted synthesis, which can significantly shorten reaction times and often improve yields compared to conventional heating methods. benthamscience.comnih.gov

Synthetic MethodKey AdvantageExample/Application
Microwave-Assisted SynthesisRapid reaction times, higher yieldsCondensation of aryl-1,2-diamines with isatins. benthamscience.com
One-Pot ReactionsProcedural simplicity, time and resource efficiencyRuthenium-catalyzed ortho C-H bond functionalization. nih.gov
Green CatalysisReduced toxicity, potential for recyclabilityUse of benzyltriethylammonium chloride in water. researchgate.net

In-depth Mechanistic Studies at the Molecular and Cellular Levels

While DNA intercalation is the most cited mechanism of action for the pharmacological effects of many 6H-indolo[2,3-b]quinoxaline derivatives, a comprehensive understanding of their interaction with cellular systems is still evolving. researchgate.netresearchgate.net Future research must delve deeper into the molecular and cellular pathways modulated by these compounds.

Key research objectives should include:

Target Identification and Validation: Moving beyond the assumption of DNA as the sole target to identify specific protein interactions (e.g., enzymes, transcription factors, signaling proteins). While some derivatives have shown poor inhibition of topoisomerase II, they exhibit significant multidrug resistance (MDR) modulating activities, suggesting alternative targets. researchgate.net

Elucidation of Cellular Responses: Investigating the downstream effects of target engagement, including impacts on cell cycle progression, apoptosis, signal transduction pathways, and immune responses.

Advanced Mechanistic Probes: Employing modern chemical biology tools, such as photo-affinity labeling and activity-based protein profiling, to precisely identify molecular targets in a cellular context. Molecular docking studies have already been used to propose plausible mechanisms for antimycobacterial activity. researchgate.net

Exploration of Novel Applications in Emerging Scientific and Technological Fields

The unique photophysical and electronic properties of the rigid, planar this compound scaffold open up a wealth of opportunities beyond medicinal chemistry. researchgate.net A significant future direction lies in harnessing these properties for applications in materials science and electronics. benthamscience.com

Emerging areas for exploration include:

Organic Electronics: The development of novel materials for optoelectronic devices. Derivatives have already been successfully applied as electron-transporting and emitting layers in multilayered organic light-emitting diodes (OLEDs), particularly for deep-red and cyan emission. benthamscience.comresearchgate.net

Chemical Sensing: Designing and synthesizing derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes, leading to the creation of highly sensitive and selective chemical sensors. benthamscience.com

Photodynamic Therapy (PDT): Investigating scaffolds that can act as photosensitizers, generating reactive oxygen species upon light activation to induce localized cell death, offering a targeted approach to cancer therapy.

Smart Materials: Creating multi-stimuli responsive materials that change their properties in response to external triggers like acid or mechanical force, as has been demonstrated with some derivatives. researchgate.net

Application FieldRelevant PropertyPotential Device/Use
Organic ElectronicsElectron transport, light emissionOLEDs, organic transistors. benthamscience.comresearchgate.net
Chemical SensingHost-guest interactions, fluorescenceEnvironmental or biomedical sensors. benthamscience.com
OptoelectronicsSolid-state emission, thermal stabilityn-type materials, solid-state emitters. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1H-indolo[2,3-b]quinoxaline derivatives, and how do substrate limitations impact their applicability?

  • Methodology : Two main Pd-catalyzed routes are employed:

  • One-pot synthesis : Combines twofold C–N coupling and C–H activation, yielding derivatives in good yields (60–85%) but with limited substrate scope due to steric and electronic constraints .
  • Two-step synthesis : Involves Suzuki coupling followed by annulation with amines, offering broader substrate compatibility, including aromatic and aliphatic amines .
    • Key Data : For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits a HOMO of −5.2 eV and a band gap of 2.3 eV, critical for optoelectronic applications .

Q. How do the photophysical and electrochemical properties of this compound derivatives influence their suitability for photovoltaic applications?

  • Methodology : Cyclic voltammetry and UV-vis spectroscopy reveal HOMO/LUMO levels and band gaps. Substituents like methoxyphenyl groups lower band gaps (e.g., 2.3 eV) and enhance charge transport .
  • Example : Dyes with thiophene linkers (e.g., FS10-FS12) achieve broad absorption spectra (λmax = 450–600 nm) and power conversion efficiencies (PCE) up to 9.24% in DSSCs .

Q. What structural features of this compound enable its role as a DNA intercalator?

  • Methodology : Absorption spectroscopy and flow linear dichroism demonstrate planar fused heterocycles intercalate into DNA base pairs, with binding constants (Kb) ranging from 10<sup>4</sup> to 10<sup>5</sup> M<sup>−1</sup> .
  • Key Finding : Derivatives like B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indoloquinoxaline) exhibit antiviral activity by stabilizing DNA duplexes and inhibiting viral replication .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound-based dyes for high-efficiency DSSCs?

  • Methodology : Density functional theory (DFT) predicts electronic properties. For instance, introducing electron-rich donors (e.g., triphenylamine) raises HOMO levels, improving dye regeneration kinetics .
  • Data Contradiction : While thiophene linkers enhance red-shifted absorption, planar structures (e.g., bithiophene-linked 8d) increase aggregation, reducing PCE. Additives like chenodeoxycholic acid mitigate this .

Q. What strategies address conflicting data on the cytotoxicity of this compound derivatives in cancer vs. normal cells?

  • Methodology : Structure-activity relationship (SAR) studies compare substituent effects. For example:

  • Alkyl chains (e.g., 6-butyl groups) reduce cytotoxicity in normal cells (IC50 > 50 µM) while maintaining potency in cancer cells (IC50 = 2–10 µM) .
  • Dimethylaminoethyl side chains enhance DNA binding but increase toxicity in non-target tissues, requiring formulation adjustments (e.g., topical carriers) .

Q. How do competing synthetic routes for this compound impact scalability and purity in large-scale research?

  • Comparison :

  • One-pot synthesis : Faster (12–24 hrs) but yields impure products requiring column chromatography .
  • Two-step synthesis : Higher purity (>95% by HPLC) but longer reaction times (48–72 hrs) .
    • Innovation : Microwave-assisted methods reduce time (e.g., 2 hours for 7-bromo derivatives) and improve yields (85–90%) .

Q. Why do certain this compound derivatives exhibit dual emission in OLEDs, and how can this be controlled?

  • Mechanism : Aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) create dual emission. For example, 6-butyl derivatives show blue (λem = 450 nm) and green (λem = 520 nm) bands .
  • Control : Steric hindrance via bulky substituents (e.g., 4-fluorobenzyl) suppresses AIE, enabling single-emission tuning for OLED displays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.